N,N'-Dibenzyl-2-methyl-1,3-propanediamine chemical structure and properties
N,N'-Dibenzyl-2-methyl-1,3-propanediamine chemical structure and properties
An In-Depth Technical Guide to N,N'-Dibenzyl-2-methyl-1,3-propanediamine
A Note on the Subject Compound: N,N'-Dibenzyl-2-methyl-1,3-propanediamine is a specific derivative of the more widely documented N,N'-Dibenzyl-1,3-propanediamine. As a compound not extensively characterized in publicly available literature, this guide provides its core chemical identity and a robust, literature-derived synthesis protocol. For established physicochemical properties and known applications, data from its close structural analogue, N,N'-Dibenzyl-1,3-propanediamine (CAS: 10239-34-6), is presented as a valuable and scientifically relevant proxy.
Core Chemical Identity and Structural Properties
N,N'-Dibenzyl-2-methyl-1,3-propanediamine is a symmetrically substituted diamine. Its structure is characterized by a central propane backbone, methylated at the C2 position, with two secondary amine functionalities, each bearing a benzyl group. This structure imparts a combination of flexibility from the propane linker and steric bulk from the benzyl groups, making it an interesting candidate for applications in coordination chemistry and as a scaffold in medicinal chemistry.
The central methyl group introduces a chiral center if the substitution on the nitrogens were different, but in this symmetric molecule, it primarily influences the steric environment around the nitrogen atoms and the conformational flexibility of the propane backbone.
Chemical Structure
Caption: Chemical structure of N,N'-Dibenzyl-2-methyl-1,3-propanediamine.
Physicochemical Properties
The following table summarizes key identifiers for N,N'-Dibenzyl-2-methyl-1,3-propanediamine and the experimental properties of its close analogue, N,N'-Dibenzyl-1,3-propanediamine.
| Property | Value | Source |
| IUPAC Name | N1,N3-Dibenzyl-2-methylpropane-1,3-diamine | - |
| Molecular Formula | C₁₈H₂₄N₂ | - |
| Molecular Weight | 268.40 g/mol | - |
| CAS Number | Not assigned | - |
| Analogue Compound | N,N'-Dibenzyl-1,3-propanediamine | [1] |
| Analogue CAS | 10239-34-6 | [1] |
| Analogue Mol. Formula | C₁₇H₂₂N₂ | [1] |
| Analogue Mol. Weight | 254.37 g/mol | [1][2] |
| Analogue Form | Liquid | [3] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [3] |
Synthesis Protocol: A Predictive Approach
The most direct and efficient synthesis of N,N'-Dibenzyl-2-methyl-1,3-propanediamine is achieved via a one-pot reductive amination.[4][5] This method involves the reaction of the primary diamine, 2-methyl-1,3-propanediamine, with two equivalents of benzaldehyde to form an intermediate di-imine, which is then reduced in situ to the desired secondary diamine. Sodium borohydride is a suitable reducing agent for this transformation.[6]
Synthesis Workflow
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Methodology
Objective: To synthesize N,N'-Dibenzyl-2-methyl-1,3-propanediamine.
Materials:
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2-Methyl-1,3-propanediamine (CAS: 2400-78-4)
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Benzaldehyde (freshly distilled)
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Sodium Borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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Deionized Water
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Anhydrous Potassium Carbonate (K₂CO₃) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1,3-propanediamine (1.0 eq.). Dissolve it in anhydrous methanol (approx. 0.2 M concentration).
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Imine Formation: Cool the solution to 0°C in an ice bath. Slowly add benzaldehyde (2.2 eq.) dropwise while stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The formation of the intermediate di-imine can be monitored by TLC.
-
Reduction: Cool the reaction mixture back to 0°C. Add sodium borohydride (2.5 eq.) slowly in small portions over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent uncontrolled hydrogen gas evolution.
-
Reaction Completion: After all the NaBH₄ has been added, remove the ice bath and let the reaction stir at room temperature overnight (12-16 hours) to ensure complete reduction.
-
Workup - Quenching: Cool the flask in an ice bath again. Slowly and carefully quench the reaction by adding deionized water dropwise to decompose any excess NaBH₄.
-
Workup - Extraction: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Add more deionized water to the residue, then transfer to a separatory funnel. Extract the aqueous phase three times with dichloromethane (DCM).
-
Workup - Drying and Concentration: Combine the organic extracts and dry them over anhydrous potassium carbonate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N,N'-Dibenzyl-2-methyl-1,3-propanediamine.
Applications and Research Significance
While specific applications for the 2-methyl derivative are not documented, the broader class of N,N'-dibenzyl diamines serves as a valuable scaffold in medicinal chemistry and materials science.
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Antiviral Activity: The analogue, N,N'-Dibenzyl-1,3-diaminopropane, has been identified as a hepatitis C virus (HCV) inhibitor, highlighting the potential of this chemical class in antiviral drug discovery.[6]
-
Antimicrobial and Antifungal Agents: Structurally related N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values superior to tetracycline.[7] These compounds also displayed promising antifungal activity. The dibenzyl motif is crucial for this bioactivity.
-
Leads for Neurodegenerative Diseases: Hybrid molecules incorporating N,N-dibenzyl(N-methyl)amine moieties have been designed as multi-target-directed ligands for Alzheimer's disease.[8]
-
Antimycobacterial Agents: 1-Benzyl derivatives of diamine-containing triazines have been explored as lead compounds for developing new antimycobacterial agents to combat tuberculosis.[9]
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Building Blocks in Synthesis: Vicinal diamines are foundational building blocks for creating libraries of diazacyclic and triazacyclic compounds used in drug discovery.[10]
The N,N'-dibenzylpropane-diamine framework provides a versatile platform where the benzyl groups can be further functionalized to modulate properties like lipophilicity, target binding, and pharmacokinetic profiles. The introduction of a methyl group on the propane backbone, as in the title compound, serves to fine-tune the steric and electronic properties of the molecule, potentially leading to improved potency or selectivity in biological targets.
Safety and Handling
No specific safety data sheet (SDS) is available for N,N'-Dibenzyl-2-methyl-1,3-propanediamine. Therefore, handling precautions must be based on the properties of its starting materials and the general class of substituted amines.
The precursor, 2-methyl-1,3-propanediamine , is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[11]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
References
-
Kumar, V., et al. (2010). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 45(11), 5291-9. Available at: [Link]
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PubChem. (n.d.). N,N'-Bis(benzyl)-1,3-diaminopropane. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). 1,3-Propanediamine, N-methyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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Sahu, R., et al. (2023). Synthesis of flavonoid – N,N-dibenzyl(N-methyl)amine hybrids. ResearchGate. Retrieved February 15, 2026, from [Link]
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Maxwell, A., et al. (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Bioorganic & Medicinal Chemistry Letters, 21(17), 5026-30. Available at: [Link]
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Al-Obeidi, F. A., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 29(1), 1. Available at: [Link]
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PubChem. (n.d.). 2-Methyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
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